3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3-Fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This compound is distinguished by:
- Substituents on the benzenesulfonamide core: A 3-fluoro and 4-methoxy group, which modulate electronic properties and solubility.
- Thiazolo[5,4-b]pyridine moiety: A bicyclic heteroaromatic system fused to a methyl-substituted phenyl ring, enhancing hydrophobic interactions with biological targets.
- Structural relevance: The thiazolo[5,4-b]pyridine scaffold is frequently explored in kinase inhibitors, particularly c-KIT and related oncogenic targets, due to its ability to occupy hydrophobic pockets in enzymatic active sites .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-5-6-13(19-23-16-4-3-9-22-20(16)28-19)10-17(12)24-29(25,26)14-7-8-18(27-2)15(21)11-14/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNGDQRKNSDZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a broad range of biochemical pathways due to their wide spectrum of biological activities. Therefore, it’s plausible that this compound could also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with similar compounds, it’s likely that this compound could have diverse molecular and cellular effects.
Biological Activity
3-Fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. The process often includes the formation of thiazolo[5,4-b]pyridine derivatives through cyclization reactions and subsequent modifications to introduce the sulfonamide and methoxy functionalities.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit phosphoinositide 3-kinases (PI3K), which are critical enzymes involved in cell growth and survival pathways. The compound demonstrated potent inhibitory activity against PI3K isoforms with IC50 values in the low nanomolar range:
- PI3Kα : IC50 = 3.6 nM
- PI3Kγ : IC50 = 1.8 nM
- PI3Kδ : IC50 = 2.5 nM
These values indicate a strong selectivity for these isoforms compared to PI3Kβ, which exhibited a significantly higher IC50 value, suggesting a strategic advantage in targeting specific cancer pathways while minimizing side effects .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in several types of cancer cells, including breast and lung cancer models. The SAR studies revealed that modifications on the thiazole moiety significantly affect the potency and selectivity of anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted several key findings:
- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining high inhibitory activity against PI3Kα.
- Methoxy Substitution : The methoxy group at the para position enhances lipophilicity and overall bioactivity.
- Thiazole Ring : The thiazole component is essential for enzymatic potency; its removal or substitution with less favorable groups resulted in a marked decrease in activity .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of various thiazolo[5,4-b]pyridine derivatives, compounds similar to 3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide were tested against multiple cancer cell lines. Results indicated that these compounds exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Selective Inhibition
Another investigation focused on the selective inhibition of PI3K isoforms by this compound. The study utilized molecular docking simulations to elucidate binding interactions at the active site of PI3Kα, confirming that specific interactions between the sulfonamide nitrogen and key residues contribute to its high selectivity and potency .
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising antimicrobial properties, particularly against multidrug-resistant pathogens. Research indicates that derivatives of benzenesulfonamides can inhibit the growth of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for causing severe hospital-acquired infections.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various benzenesulfonamide derivatives, including those similar to 3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. The results demonstrated effective suppression of biofilm formation in tested strains, indicating the potential for these compounds as new antimicrobial agents .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Klebsiella pneumoniae | 8 | 16 |
| Pseudomonas aeruginosa | 4 | 8 |
Anticancer Potential
Another significant application of this compound lies in cancer treatment. The thiazolo[5,4-b]pyridine moiety has been associated with various biological activities, including anticancer properties.
Case Study: Anticancer Activity Assessment
Research on sulfonamide derivatives has revealed their ability to inhibit cancer cell proliferation. A study synthesized several compounds based on thiazole and benzenesulfonamide structures and tested their cytotoxicity against different cancer cell lines. The findings indicated that some derivatives exhibited low nanomolar IC50 values, suggesting potent anticancer activity .
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 50 |
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 40 |
Mechanistic Insights
The mechanism of action for compounds like 3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell growth. For instance, studies have suggested that these compounds may target pathways involved in DNA synthesis or repair mechanisms in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the thiazole and benzenesulfonamide rings can significantly affect biological activity. Research has shown that modifications can enhance potency against specific targets while improving selectivity .
Comparison with Similar Compounds
Structural Analogs with Thiazolo[5,4-b]pyridine Scaffolds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives
Key Observations:
Methoxy vs. Chloro: Methoxy groups enhance solubility and may facilitate π-stacking interactions, whereas chloro substituents (e.g., 863500-70-3) increase lipophilicity but risk metabolic instability .
Core Modifications: Sulfonamide vs. Thiazolo Substituents: The 2-methylphenyl group on the thiazolo[5,4-b]pyridine scaffold (shared by the target and 863500-70-3) is critical for hydrophobic interactions, as seen in compound 6h (IC50 = 9.87 µM) .
Activity Trends :
- Compound 6h () demonstrates that trifluoromethyl groups improve enzymatic inhibition (IC50 = 9.87 µM), but the target compound’s methoxy group may offer a solubility advantage without sacrificing activity .
- Urea-linked derivatives (e.g., 6j in ) showed reduced activity, underscoring the importance of the sulfonamide linkage in the target compound .
Docking and Binding Mode Comparisons
- Thiazolo[5,4-b]pyridine Orientation : Molecular docking studies () highlight that the thiazolo ring’s orientation in the allosteric pocket of targets like GK protein is critical. The target compound’s methylphenyl group may stabilize binding through van der Waals interactions .
- Role of Methoxy and Fluoro : The 4-methoxy group could mimic the co-crystallized activator in , forming hydrogen bonds with residues like Arg63, while the 3-fluoro group enhances electronegativity for tighter binding .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core and coupling with the thiazolo[5,4-b]pyridine moiety. Critical steps include:
- Sulfonamide formation : Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with the amino-substituted phenyl intermediate under basic conditions (e.g., pyridine or triethylamine) .
- Thiazolo-pyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiazolo[5,4-b]pyridine group to the phenyl ring .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Characterization : High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity .
Q. What functional groups in this compound contribute to its potential pharmacological activity?
- Methodological Answer : Key functional groups include:
- Sulfonamide (-SO₂NH-) : Enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and electrostatic interactions .
- Fluorine atom : Increases metabolic stability and modulates electronic properties, potentially improving target affinity .
- Thiazolo[5,4-b]pyridine core : Imparts rigidity and π-π stacking interactions, critical for kinase inhibition or receptor antagonism .
- Methoxy group (-OCH₃) : Influences solubility and steric effects near the binding site .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability) for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or cellular context. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding kinetics vs. enzymatic inhibition) .
- Structural analogs : Compare activity of derivatives to identify substituents critical for potency .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line or compound concentration .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use software like AutoDock or Schrödinger to model interactions with targets (e.g., kinases, GPCRs), focusing on the thiazolo-pyridine core and sulfonamide .
- QSAR modeling : Correlate structural features (e.g., fluorine position, methoxy group) with bioactivity data to guide derivative design .
- MD simulations : Analyze stability of ligand-target complexes over time, identifying critical binding residues .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact biological activity?
- Methodological Answer :
- Electron-withdrawing vs. donating effects : Fluorine’s electronegativity may enhance binding affinity compared to bulkier halogens like chlorine .
- Synthetic routes : Modify halogenation steps using reagents like N-chlorosuccinimide (NCS) or Selectfluor®, followed by activity screening .
- Case study : shows that positional changes in fluorine (e.g., 3-fluoro vs. 4-fluoro analogs) alter kinase selectivity by ~10-fold .
Experimental Design & Optimization
Q. What strategies optimize yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for improved cross-coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility .
- Temperature control : Maintain 80–100°C for Suzuki-Miyaura reactions to balance reaction rate and side-product formation .
- In situ monitoring : Use TLC or LC-MS to track reaction progress and terminate at peak yield .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein upon compound binding .
- Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target .
- Proteomics : Use SILAC or TMT labeling to identify downstream signaling changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
